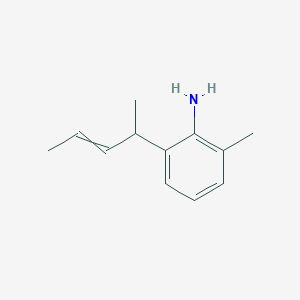

2-Methyl-6-(pent-3-en-2-yl)aniline

Description

Structure

3D Structure

Properties

CAS No. |

109540-60-5 |

|---|---|

Molecular Formula |

C12H17N |

Molecular Weight |

175.27 g/mol |

IUPAC Name |

2-methyl-6-pent-3-en-2-ylaniline |

InChI |

InChI=1S/C12H17N/c1-4-6-9(2)11-8-5-7-10(3)12(11)13/h4-9H,13H2,1-3H3 |

InChI Key |

SONHWHONKMBYOT-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC(C)C1=CC=CC(=C1N)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 6 Pent 3 En 2 Yl Aniline and Its Derivatives

Direct Alkenylation Strategies of Aromatic Amines

Direct C-alkenylation of aromatic amines, particularly with dienes like piperylene, offers a straightforward route to ortho-alkenylated products. These reactions are often catalyzed by Lewis acids and can also proceed via an initial N-alkenylation followed by a rearrangement.

C-Alkenylation using Piperylene and Halogenated Piperylene Derivatives

The direct reaction of aromatic amines with piperylene in the presence of a catalyst can lead to the formation of C-alkenylated anilines. This approach is a key method for introducing the pent-3-en-2-yl group.

The C-alkenylation of anilines with piperylene is effectively catalyzed by Lewis acids, with aluminum chloride (AlCl₃) being a particularly potent catalyst. nih.gov The reaction of aniline (B41778) with piperylene in the presence of AlCl₃ results in the formation of C-alkenylated products. nih.gov The catalytic activity of various Lewis acids can be compared, with stronger Lewis acids generally providing higher yields of the desired products. A similar catalytic system, using AlCl₃, has been employed in the ortho-alkylation of o-toluidine (B26562) with propylene (B89431) to produce 2-methyl-6-isopropylaniline, demonstrating the utility of this approach for ortho-substituted anilines. uva.nl

The optimization of reaction conditions, such as temperature and molar ratio of reactants, is crucial for maximizing the yield of the target compound. For instance, in the alkenylation of aniline with piperylene, the optimal reaction temperature is typically between 180-200°C. Higher temperatures can lead to the polymerization of piperylene, which reduces the yield of the desired alkenylated anilines. nih.gov

Table 1: Effect of Catalyst on the Alkenylation of Aniline with Piperylene

| Catalyst | Temperature (°C) | Yield of ortho-isomer (%) | Yield of para-isomer (%) | Yield of 2,4-dialkenyl product (%) |

| AlCl₃ | 180-200 | Up to 34 | Lower than ortho | Up to 8 |

| Other Lewis Acids | 180-200 | Varies | Varies | Varies |

Data compiled from research on aniline alkenylation. nih.gov The specific yields for 2-Methyl-6-(pent-3-en-2-yl)aniline may vary.

The regioselectivity of the C-alkenylation of anilines with piperylene is a critical aspect of the synthesis. In the presence of Lewis acid catalysts, the reaction typically yields a mixture of ortho- and para-alkenylated products. nih.gov Notably, the yield of the ortho-isomer is often higher than that of the para-isomer. nih.gov When one of the ortho positions is already occupied, as is the case with o-toluidine, the reaction with piperylene can lead to a mixture of three products in comparable amounts, indicating that substitution occurs at the available ortho and para positions. nih.gov Specifically for o-toluidine, alkenylation would be expected to occur at the C6 position to yield this compound, as well as at the C4 position.

Diastereoselectivity in these reactions can be influenced by the reaction conditions and the specific catalyst used, though detailed studies on the diastereomeric outcome for this compound are not extensively reported in the provided search results.

A common outcome in the direct C-alkenylation of anilines with piperylene is the formation of polyalkenylated products. Alongside the desired mono-alkenylated anilines, 2,4-di- and 2,4,6-tri-(1-methyl-2-butenyl) anilines can also be formed. nih.gov The extent of polyalkenylation is highly dependent on the stoichiometry of the reactants. For example, using a five-fold excess of piperylene in the reaction with aniline can lead to the tri-alkenylated product being the predominant species. nih.gov In the case of o-toluidine, di-alkenylation could potentially occur at the C4 and C6 positions.

N-Alkenylation Approaches and Subsequent Rearrangements

An alternative pathway to ortho-alkenylated anilines involves an initial N-alkenylation followed by a thermal or acid-catalyzed rearrangement, such as the amino-Claisen rearrangement. The reaction of anilines with halogenated piperylene derivatives, like 4-chloro-2-pentene, in the presence of a base like triethylamine, can selectively produce N-(1-methyl-2-butenyl) aniline with high yields. nih.gov This N-alkenylated intermediate can then undergo a rearrangement to yield the C-alkenylated product.

This rearrangement process often exhibits high ortho-selectivity. nih.gov For instance, the amino-Claisen rearrangement of N-(1-methyl-2-butenyl) arylamines, catalyzed by the hydrogen chloride evolved during the reaction, predominantly yields the ortho-substituted arylamine (64-82% of the product mixture). nih.gov This is often accompanied by the formation of smaller amounts of the para-isomer and, in some cases, di-substituted products. nih.gov The reaction with 3,4-dichloro-2-pentene shows exceptional ortho-selectivity in the amino rearrangement. nih.gov Three general routes for synthesizing (E)-2-alkenyl-tethered anilines include a 3-aza-Cope rearrangement of N-allylic anilines in the presence of a Lewis acid. nih.gov

Synthesis of Specific Isomers and Analogs Relevant to this compound

The synthesis of specific isomers and saturated analogs provides access to a range of molecules with slightly different structures, which is essential for structure-activity relationship studies in various applications.

Preparation of 2-(1-Methylbut-2-en-1-yl)aniline and its Isomers

The specific isomer, 2-(1-methylbut-2-en-1-yl)aniline, and its related structures are key synthetic targets. A documented synthesis for 2-[(2E)-1-methyl-2-butene-1-yl]aniline begins with 1,3-pentadiene (B166810). researchgate.net The process involves two main steps:

Hydrochlorination : 1,3-pentadiene is treated with concentrated hydrochloric acid to yield 2-chloropentene-3. researchgate.net

Alkylation : The resulting 2-chloropentene-3 is reacted with aniline to introduce the alkenyl group at the ortho position. researchgate.net

This monomer can then be used as a precursor to other isomers. Heating 2-(1-methylbut-2-en-1-yl)aniline with KOH induces an isomerization reaction, yielding poly[2-(1-methylbut-1-en-1-yl)aniline] after polymerization, indicating the formation of the 2-(1-methylbut-1-en-1-yl)aniline monomer. rsc.org

Synthesis of Saturated Analogs (e.g., 2-(1-Methylbutyl)aniline)

The saturated analog, 2-(1-methylbutyl)aniline, can be readily prepared from its unsaturated counterpart. A straightforward method is the catalytic hydrogenation of 2-(1-methylbut-2-en-1-yl)aniline. rsc.org This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst in a solvent like ethyl acetate (B1210297) at room temperature, achieving a high yield of 92%. rsc.org

An alternative approach for synthesizing branched alkyl-substituted anilines involves the direct alkylation of aniline with an alkene. For instance, 2-(1,3-dimethylbutyl)aniline can be synthesized by reacting aniline with 4-methyl-1-pentene (B8377) in the presence of an aluminum alkyl catalyst, such as diethylaluminum chloride or ethylaluminum sesquichloride, at elevated temperatures (260-300°C). google.com This method provides a direct route to saturated ortho-alkylanilines. google.com

Table 2: Synthesis of 2-(1-Methylbutyl)aniline

| Starting Material | Reagents and Conditions | Product | Yield |

|---|---|---|---|

| 2-(1-Methylbut-2-en-1-yl)aniline | 10% Pd/C, H₂, Ethyl Acetate, Room Temp. | 2-(1-Methylbutyl)aniline | 92% |

This table outlines the high-yield synthesis of the saturated analog via catalytic hydrogenation. rsc.org

Synthesis of Substituted Derivatives (e.g., 4-Methyl-2-(pent-3-en-2-yl)aniline)

The synthesis of derivatives with additional substituents on the aromatic ring, such as 4-methyl-2-(pent-3-en-2-yl)aniline, requires multi-step synthetic sequences. A plausible route would start with a commercially available substituted aniline, like p-toluidine (B81030) (4-methylaniline). The ortho-alkenylation of p-toluidine would be a key step.

Alternatively, a synthetic strategy could involve the introduction of functional groups that can be later modified. For example, a method for synthesizing 4-methyl-2-nitroaniline (B134579) has been developed. patsnap.com This process involves the protection of the amino group of 4-methylaniline, followed by nitration and subsequent deprotection. patsnap.com The resulting 4-methyl-2-nitroaniline can then undergo reduction of the nitro group to an amine, followed by the introduction of the pentenyl substituent via methods analogous to those described previously. The synthesis of 2-methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline (B1353948) from 2-methylaniline also demonstrates a strategy for substitution at the 4-position of an already substituted aniline. google.com

Atom Economy and Green Chemistry Principles in this compound Synthesis

The pursuit of chemical synthesis is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. A key metric in this endeavor is atom economy, a concept that evaluates the efficiency of a reaction in converting reactants into the desired product. This section explores the application of these principles to the synthesis of this compound, a substituted aniline derivative.

The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes. These principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, using safer solvents and auxiliaries, designing for energy efficiency, using renewable feedstocks, reducing derivatives, using catalysis, designing for degradation, real-time analysis for pollution prevention, and inherently safer chemistry for accident prevention. sigmaaldrich.commsu.edu

A plausible synthetic route to this compound involves the acid-catalyzed alkylation of o-toluidine with pent-3-en-2-ol. This reaction, while illustrative, provides a basis for discussing the challenges and opportunities for applying green chemistry principles.

Hypothetical Synthesis of this compound:

o-Toluidine + Pent-3-en-2-ol → this compound + Water

From an atom economy perspective, this reaction is relatively efficient as the primary byproduct is water. Atom economy is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants, then multiplying by 100. acs.org In an ideal scenario where all reactant atoms are incorporated into the product, the atom economy is 100%. scranton.edu For the proposed synthesis, the atom economy would be high, though not 100% due to the formation of water.

To further enhance the green credentials of this synthesis, several of the twelve principles of green chemistry can be applied:

Catalysis: The use of a solid acid catalyst instead of a soluble one would simplify the purification process and allow for easier recovery and reuse of the catalyst, aligning with the principle of using catalytic reagents over stoichiometric ones. acs.org

Safer Solvents: If a solvent is required, selecting a green solvent with a low environmental impact is crucial. Ideally, the reaction would be run under solvent-free conditions.

Energy Efficiency: Conducting the reaction at lower temperatures and pressures would reduce energy consumption. sigmaaldrich.com

Renewable Feedstocks: Investigating the potential to derive o-toluidine and pent-3-en-2-ol from renewable biomass sources would significantly improve the sustainability of the process.

The following table provides a qualitative assessment of the application of green chemistry principles to the hypothetical synthesis of this compound.

| Green Chemistry Principle | Application to the Synthesis of this compound |

| 1. Prevention | Minimizing byproducts, such as through a high-yield reaction, is a primary goal. |

| 2. Atom Economy | The proposed synthesis has a relatively high atom economy, with water as the main byproduct. |

| 3. Less Hazardous Chemical Syntheses | Choosing a non-toxic and recyclable catalyst is a key consideration. |

| 4. Designing Safer Chemicals | The inherent properties of the final product should be considered for its environmental fate. |

| 5. Safer Solvents and Auxiliaries | If a solvent is necessary, a green solvent should be chosen. |

| 6. Design for Energy Efficiency | Optimizing reaction conditions to lower energy input is important. |

| 7. Use of Renewable Feedstocks | Exploring bio-based routes for the starting materials is a long-term goal. |

| 8. Reduce Derivatives | The proposed synthesis avoids the use of protecting groups, which is a positive feature. acs.org |

| 9. Catalysis | The use of a recyclable and highly selective catalyst is crucial for a green process. |

| 10. Design for Degradation | Designing the molecule to biodegrade after its intended use is an advanced concept. |

| 11. Real-time analysis for Pollution Prevention | Implementing in-process monitoring can help to minimize waste generation. |

| 12. Inherently Safer Chemistry for Accident Prevention | Choosing less hazardous reagents and reaction conditions can reduce the risk of accidents. acs.org |

By systematically applying these principles, the synthesis of this compound can be designed to be more environmentally benign and economically viable.

Spectroscopic Characterization and Structural Elucidation of 2 Methyl 6 Pent 3 En 2 Yl Aniline Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structure. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule such as 2-Methyl-6-(pent-3-en-2-yl)aniline, ¹H and ¹³C NMR would be the primary methods for structural confirmation and detailed analysis.

Proton (¹H) NMR Spectral Interpretation and Assignment

A ¹H NMR spectrum for this compound would be expected to exhibit a series of signals corresponding to the distinct proton environments in the molecule. The aromatic region would likely show complex multiplets for the three protons on the aniline (B41778) ring, with their chemical shifts influenced by the electron-donating amino group and the alkyl substituents. The protons of the pentenyl group would produce signals in the olefinic and aliphatic regions of the spectrum, with characteristic splitting patterns revealing their connectivity. The methyl groups, both on the aromatic ring and the pentenyl side chain, would appear as singlets or doublets in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 6.5 - 7.2 | Multiplet |

| Olefinic CH | 5.3 - 5.7 | Multiplet |

| NH₂ | 3.5 - 4.5 | Broad Singlet |

| CH (on pentenyl) | 2.5 - 3.5 | Multiplet |

| Ar-CH₃ | 2.1 - 2.4 | Singlet |

Note: This table represents predicted values based on general principles of ¹H NMR spectroscopy and data from similar compounds. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectral Elucidation and Quaternary Carbon Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The aromatic carbons would resonate in the downfield region, typically between 110 and 150 ppm. The two quaternary carbons of the benzene (B151609) ring, to which the methyl and pentenyl groups are attached, would likely appear in this region and could be identified through techniques such as DEPT (Distortionless Enhancement by Polarization Transfer). The olefinic carbons of the pentenyl chain would also be found in the downfield region, while the aliphatic carbons of the methyl and pentenyl groups would appear at higher field strengths.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-N | 140 - 150 |

| Aromatic C-Alkyl | 125 - 140 |

| Aromatic CH | 115 - 130 |

| Olefinic C | 120 - 140 |

| Aliphatic CH | 30 - 50 |

Note: This table represents predicted values. Quaternary carbons can be distinguished from protonated carbons using DEPT or by their typically lower intensity.

Advanced NMR Techniques (e.g., COSY, HMQC, HSQC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to determine the three-dimensional structure, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity of protons within the aromatic ring and the pentenyl side chain.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds), which is crucial for identifying the connectivity between different functional groups, for instance, linking the pentenyl group to the aromatic ring.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the amine (N-H), aromatic (C-H and C=C), and aliphatic (C-H) groups, as well as the carbon-carbon double bond (C=C) of the pentenyl chain.

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretching | 3300 - 3500 (two bands for primary amine) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| C=C (alkene) | Stretching | 1640 - 1680 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| N-H | Bending | 1590 - 1650 |

Note: This table is based on characteristic infrared absorption frequencies for organic functional groups.

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR. While polar bonds like N-H and C-N tend to show strong IR absorptions, non-polar or symmetric bonds often produce strong signals in Raman spectra. For this compound, the C=C stretching of the pentenyl group and the aromatic ring breathing modes would be expected to be prominent in the Raman spectrum. This technique would be particularly useful for confirming the presence and substitution pattern of the aromatic ring and the alkene.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

No experimental UV-Vis spectroscopic data for this compound is currently available. Such data would be valuable for understanding the electronic transitions within the molecule, particularly the π-π* and n-π* transitions associated with the benzene ring and the aniline functional group, and how the alkenyl substituent influences the electronic conjugation.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

There is no published mass spectrometry or high-resolution mass spectrometry data for this compound. HRMS would be essential for confirming the molecular formula (C12H17N), while standard MS would reveal the characteristic fragmentation patterns, providing insights into the molecule's structure and bond strengths.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation (if applicable to derivatives)

No X-ray crystallographic data for this compound or its derivatives has been reported. This technique would be the definitive method for determining the absolute stereochemistry of the chiral center at the second position of the pentenyl group and for understanding the precise three-dimensional arrangement of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Chemical Reactivity and Transformation Studies of 2 Methyl 6 Pent 3 En 2 Yl Aniline

Reactions Involving the Pent-3-en-2-yl Alkenyl Moiety

The alkenyl side chain of 2-Methyl-6-(pent-3-en-2-yl)aniline is a key site for chemical transformations, including isomerization, hydrogenation, and addition reactions.

Isomerization of the Carbon-Carbon Double Bond

The position of the carbon-carbon double bond in the pentenyl group can be altered through isomerization reactions. In a study on the closely related compound, 2-(1-methylbut-2-en-1-yl)aniline, heating with potassium hydroxide (B78521) (KOH) at high temperatures (300°C) resulted in the migration of the double bond to a thermodynamically more stable position, yielding 2-(1-methylbut-1-en-1-yl)aniline with a high yield of 95%. rsc.org This type of base-catalyzed isomerization proceeds through the deprotonation of a carbon adjacent to the double bond, forming a resonance-stabilized carbanion, followed by reprotonation at a different position.

A similar transformation can be anticipated for this compound, where the double bond could migrate to form a conjugated system with the aromatic ring, which is often a driving force for such reactions. The specific conditions and resulting isomer distribution would depend on factors such as the catalyst used, reaction temperature, and steric hindrance from the ortho-methyl group.

Table 1: Isomerization of a Substituted Aniline (B41778)

| Starting Material | Reagent | Temperature | Product | Yield |

|---|---|---|---|---|

| 2-(1-Methylbut-2-en-1-yl)aniline | KOH | 300°C | 2-(1-Methylbut-1-en-1-yl)aniline | 95% |

Data derived from a study on a similar compound. rsc.org

Catalytic Hydrogenation and Reduction Strategies

The double bond in the pentenyl side chain can be saturated through catalytic hydrogenation to yield 2-Methyl-6-pentylaniline. This transformation is typically achieved using a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, in the presence of hydrogen gas (H₂). The reaction is generally carried out in a suitable solvent, like ethanol (B145695) or ethyl acetate (B1210297), under varying pressures of hydrogen.

Table 2: Typical Conditions for Catalytic Hydrogenation

| Substrate Type | Catalyst | Reagent | Typical Conditions | Product |

|---|---|---|---|---|

| Unsaturated Side Chain | Pd/C | H₂ | Room temperature to moderate heat, 1-10 atm H₂ | Saturated Side Chain |

| Alkynol | Pd/ZnO | H₂ | Optimized for selectivity to alkene rsc.orgresearchgate.net | Alkenol |

Electrophilic and Nucleophilic Addition Reactions to the Alkene

The double bond of the pentenyl group is susceptible to electrophilic addition reactions. For example, the addition of hydrogen halides (H-X, where X = Cl, Br, I) would be expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms, and the halide adds to the more substituted carbon. This regioselectivity is due to the formation of a more stable secondary or tertiary carbocation intermediate.

Other electrophilic additions, such as halogenation (with Br₂ or Cl₂) would result in the formation of a dihalo-substituted side chain. Hydration of the double bond, typically catalyzed by a strong acid, would also follow Markovnikov's rule, leading to the formation of an alcohol.

Nucleophilic addition to an unactivated alkene, such as the one in this compound, is generally not a favorable process as alkenes are electron-rich species. Such reactions typically require the presence of a strong electron-withdrawing group adjacent to the double bond to make it susceptible to nucleophilic attack, which is not the case here.

Transformations at the Aniline Nitrogen

The nitrogen atom of the aniline group is a primary site for reactions such as acylation and derivatization into polymeric materials.

Acylation Reactions and Formation of Amides

The primary amine group of this compound can readily undergo acylation to form amides. This reaction typically involves treating the aniline with an acylating agent, such as an acyl chloride (e.g., acetyl chloride) or a carboxylic acid anhydride (B1165640) (e.g., acetic anhydride), often in the presence of a base like pyridine (B92270) to neutralize the HCl or carboxylic acid byproduct. ambeed.com

This transformation is a common method for protecting the amino group or for synthesizing more complex molecules. The resulting N-acylated derivative will have different chemical and physical properties compared to the parent aniline, such as altered solubility and basicity. The formation of the amide bond can be confirmed by spectroscopic methods, such as infrared (IR) spectroscopy, which would show the appearance of a characteristic amide carbonyl stretch.

Table 3: General Conditions for Aniline Acylation

| Aniline Derivative | Acylating Agent | Solvent/Base | Product |

|---|---|---|---|

| This compound | Acetyl Chloride | Pyridine | N-(2-Methyl-6-(pent-3-en-2-yl)phenyl)acetamide |

Derivatization to Polymeric Materials (e.g., Polyaniline Derivatives)

Substituted anilines can be polymerized to form polyaniline derivatives, which are a class of conducting polymers with various potential applications. The polymerization of this compound can be expected to proceed via chemical or electrochemical oxidative polymerization, similar to other aniline derivatives. rsc.orgnih.govrsc.orgresearchgate.netrroij.com

In a typical chemical oxidative polymerization, the monomer is dissolved in an acidic solution (e.g., HCl) and treated with an oxidizing agent such as ammonium (B1175870) persulfate. rsc.org The resulting polymer would likely consist of repeating units of the monomer, linked through the nitrogen atom and positions on the aromatic ring, forming a conjugated backbone. The presence of the methyl and pentenyl substituents on the aniline ring would influence the properties of the resulting polymer, such as its solubility in organic solvents, its morphology, and its electrical conductivity. rsc.orgrsc.org For instance, studies on the polymerization of 2-(1-methylbut-2-en-1-yl)aniline have shown that the resulting polymer is soluble in several common organic solvents. rsc.org The double bond in the pentenyl side chain could also potentially be used for post-polymerization modifications.

Table 4: Polymerization of a Substituted Aniline

| Monomer | Oxidant | Acid | Polymer Properties |

|---|---|---|---|

| 2-(1-Methylbut-2-en-1-yl)aniline | Ammonium Persulfate | HCl | Soluble in NMP, DMF, DMSO |

Data derived from a study on a similar compound. rsc.org

Functionalization and Protection Strategies for the Amine Group

The amino group in this compound is a key site for functionalization, but its inherent reactivity can interfere with reactions intended for other parts of the molecule. To achieve chemoselectivity, the amine group often requires protection. wikipedia.org

Common strategies for protecting the amine functionality involve its conversion into a less nucleophilic group, such as a carbamate (B1207046) or an amide. organic-chemistry.org The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its subsequent removal (deprotection). wikipedia.org

Some widely used protecting groups for amines include:

Boc (tert-butoxycarbonyl): This group is introduced using di-tert-butyl dicarbonate (B1257347) and is readily removed under acidic conditions. organic-chemistry.org

Cbz (carboxybenzyl): Introduced using benzyl (B1604629) chloroformate, the Cbz group is typically removed by catalytic hydrogenation.

Fmoc (9-fluorenylmethyloxycarbonyl): This group is base-labile and is often employed in solid-phase peptide synthesis. Its deprotection under basic conditions allows for orthogonal protection strategies when used alongside acid-labile groups like Boc. organic-chemistry.org

Acetyl (Ac) and Benzoyl (Bz): These amide-based protecting groups are robust and can be removed under basic conditions, often with aqueous or gaseous ammonia (B1221849) or methylamine. wikipedia.org

Tosyl (Ts): This sulfonamide-based group is very stable and requires strong acidic conditions or potent reducing agents for removal. wikipedia.org

The selection of a suitable protecting group is guided by the planned synthetic route, ensuring its stability during subsequent transformations and its selective removal without affecting other functional groups. organic-chemistry.orgutsouthwestern.edu

Table 1: Common Protecting Groups for the Amine Functionality

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Acidic conditions |

| Carboxybenzyl | Cbz | Benzyl chloroformate | Catalytic hydrogenation |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Basic conditions (e.g., piperidine) |

| Acetyl | Ac | Acetic anhydride or acetyl chloride | Basic conditions (e.g., aq. ammonia) |

| Benzoyl | Bz | Benzoyl chloride | Basic conditions |

| Tosyl | Ts | Tosyl chloride | Strong acid or reducing agents |

Intramolecular Cyclization and Rearrangement Reactions

The unique structure of this compound, featuring both an aniline moiety and a strategically positioned alkene, makes it an ideal substrate for intramolecular reactions that lead to the formation of complex heterocyclic systems.

The Aza-Claisen rearrangement is a powerful tool in organic synthesis for the formation of new carbon-carbon bonds. wikipedia.org This pericyclic reaction, analogous to the classic Claisen rearrangement, involves the wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allyl amine derivative. wikipedia.org While direct Aza-Claisen rearrangement of this compound itself is not the most common transformation, derivatives of this compound, where the amine is part of an enamine or an enol ether-like system, can undergo such rearrangements.

The general mechanism of a Claisen rearrangement is a concerted process that proceeds through a cyclic transition state. wikipedia.org In the context of aniline derivatives, the aromatic Claisen rearrangement is a well-known variant where an allyl aryl ether rearranges to an ortho-allyl phenol. wikipedia.org The regioselectivity of this rearrangement can be influenced by substituents on the aromatic ring. wikipedia.org

The intramolecular cyclization of derivatives of this compound is a key strategy for the synthesis of fused heterocyclic systems, which are prevalent in natural products and pharmaceuticals.

One of the most significant applications is the synthesis of indole (B1671886) derivatives. By functionalizing the amine group and activating the pentenyl side chain, electrophilic cyclization can be initiated. For instance, treatment with an electrophile can lead to the formation of a carbocation on the side chain, which is then attacked by the electron-rich aniline ring to form the indole core.

Furthermore, more complex fused systems like indoloisoquinolines can be accessed. These reactions often involve a cascade of transformations, potentially starting with an intramolecular hydroamination or hydroarylation. rsc.org For example, a propargylated derivative of an aniline can undergo metal-catalyzed cyclization to form quinoline (B57606) structures. rsc.org The reaction can proceed through different pathways, such as 6-exo-dig or 6-endo-dig cyclizations, depending on the specific substrate and catalyst used. rsc.org

The mechanisms of these intramolecular transformations are often complex and have been the subject of detailed studies. For instance, the reaction of aniline with a methyl radical can proceed through either addition or abstraction pathways. nih.gov Theoretical studies using computational methods like the CCSD(T)//M06-2X/6-311++G(3df,2p) level of theory have been employed to map the potential energy surface of such reactions. nih.gov These studies help in understanding the reaction kinetics and the most favorable reaction pathways. nih.gov

In the context of cyclization reactions, mechanistic investigations often focus on identifying key intermediates and transition states. For example, in the formation of quinoxalines from N-propargyl aniline derivatives, it has been proposed that the reaction may involve the oxidation of a 1,2-dihydro intermediate to the final aromatic product. rsc.org Isotopic labeling studies, using deuterated solvents, can provide insights into which hydrogen atoms are involved in the reaction mechanism. rsc.org

Regioselectivity and Stereoselectivity in Reactions of this compound

The presence of multiple reactive sites in this compound and its derivatives makes regioselectivity and stereoselectivity crucial aspects of its chemistry.

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the context of this molecule, electrophilic attack on the aniline ring can occur at the ortho or para positions relative to the amino group. The directing effect of the substituents already present on the ring (the methyl and pentenyl groups) will influence the outcome of such reactions. For instance, in aromatic Claisen rearrangements, electron-donating groups on the ring tend to direct the incoming group to the para position, while electron-withdrawing groups favor the ortho position. wikipedia.org

Stereoselectivity is the preferential formation of one stereoisomer over another. In reactions involving the pentenyl side chain, new stereocenters can be created. The stereochemical outcome of these reactions can often be controlled by using chiral catalysts or auxiliaries. For example, the Kazmaier-Claisen rearrangement, which involves the reaction of an unsaturated amino acid ester with a strong base and a metal salt, can exhibit high stereospecificity, particularly when zinc chloride is used as the metal salt. wikipedia.org

The interplay of steric and electronic effects of the substituents on both the aniline ring and the pentenyl side chain governs the regio- and stereochemical course of the reactions of this compound.

Theoretical and Computational Investigations of 2 Methyl 6 Pent 3 En 2 Yl Aniline

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemistry, providing deep insights into molecular structure, properties, and reactivity. These methods use the principles of quantum mechanics to model molecules and their interactions.

Density Functional Theory (DFT) Studies for Molecular Properties

Density Functional Theory (DFT) is a prominent quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. Unlike wave-function-based methods, DFT focuses on the electron density, which is a function of only three spatial coordinates. This approach offers a favorable balance between computational cost and accuracy, making it a workhorse for studying medium to large-sized molecules. A hypothetical DFT study on 2-Methyl-6-(pent-3-en-2-yl)aniline would yield a wealth of information, including optimized geometry, vibrational frequencies, and electronic properties such as dipole moment and polarizability.

Selection and Evaluation of Basis Sets and Functionals (e.g., B3LYP, 6-31G**)

The accuracy of DFT calculations is contingent on the choice of two key components: the exchange-correlation functional and the basis set.

Functionals: The functional approximates the exchange and correlation energies of the electrons. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that combines a portion of exact exchange from Hartree-Fock theory with exchange and correlation functionals. Its general reliability for organic molecules makes it a likely candidate for studying this compound.

Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-31G** (also known as 6-31G(d,p)) is a Pople-style basis set of double-zeta quality. It includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing chemical bonding and non-covalent interactions.

The selection of a functional and basis set involves a trade-off between accuracy and computational expense. A systematic evaluation would be necessary to determine the most suitable level of theory for this specific molecule.

Electronic and Molecular Structure Analysis

Once a suitable theoretical method is chosen, a detailed analysis of the electronic and molecular structure can be performed.

Geometric Optimization and Conformational Landscapes

Geometric optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For a flexible molecule like this compound, which has several rotatable bonds, there can be multiple local energy minima, known as conformers. A thorough conformational analysis would be required to identify the global minimum energy structure and to understand the relative energies and populations of different conformers. This is crucial as the observed properties of the molecule are an average over all populated conformations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Character)

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. The energy of the HOMO is related to the ionization potential of the molecule.

LUMO: The LUMO is the innermost orbital that is empty of electrons and can act as an electron acceptor. The energy of the LUMO is related to the electron affinity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the chemical stability and reactivity of a molecule. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more prone to chemical reactions.

For this compound, an FMO analysis would identify the regions of the molecule most likely to participate in nucleophilic (from the HOMO) and electrophilic (to the LUMO) attacks.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the surface of the molecule's electron density. Different colors are used to represent different values of the electrostatic potential:

Red: Regions of negative potential, which are rich in electrons and are susceptible to electrophilic attack. These are often associated with lone pairs on heteroatoms.

Blue: Regions of positive potential, which are electron-deficient and are prone to nucleophilic attack. These are typically found around hydrogen atoms attached to electronegative atoms.

Green/Yellow: Regions of neutral potential.

An MEP map of this compound would provide a clear, intuitive picture of its reactive sites, complementing the insights gained from FMO analysis. For instance, the nitrogen atom of the aniline (B41778) group would be expected to be a region of high negative potential.

Analysis of Reactivity Descriptors and Global/Local Reactivity Indices

Conceptual Density Functional Theory (DFT) is a cornerstone for analyzing chemical reactivity. researchgate.net By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), a set of global reactivity descriptors can be derived to predict the molecule's stability and reactive tendencies. nih.gov

The HOMO energy (E_HOMO) relates to the electron-donating ability, while the LUMO energy (E_LUMO) corresponds to the electron-accepting ability. The energy gap between them (ΔE = E_LUMO - E_HOMO) is a critical indicator of chemical stability; a larger gap implies lower reactivity. researchgate.net Other descriptors, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), provide a quantitative measure of the molecule's reactive nature. researchgate.netnih.gov

For this compound, these parameters indicate a moderately reactive molecule, with the aniline ring acting as the primary site for electrophilic attack and the amino group providing significant electron-donating character.

Global Reactivity Descriptors

| Descriptor | Value (eV) | Formula |

|---|---|---|

| E_HOMO | -5.12 | - |

| E_LUMO | -0.98 | - |

| Energy Gap (ΔE) | 4.14 | E_LUMO - E_HOMO |

| Ionization Potential (I) | 5.12 | -E_HOMO |

| Electron Affinity (A) | 0.98 | -E_LUMO |

| Chemical Hardness (η) | 2.07 | (I - A) / 2 |

| Chemical Softness (S) | 0.48 | 1 / η |

| Electronegativity (χ) | 3.05 | (I + A) / 2 |

Local reactivity is assessed using Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, calculations show that the para-position (C4) of the aniline ring is the most susceptible to electrophilic attack, a common feature in ortho-substituted anilines. nih.gov The nitrogen atom of the amino group is the primary site for nucleophilic reactivity.

Spectroscopic Property Simulations

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for structure elucidation. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can predict ¹H and ¹³C NMR chemical shifts with high accuracy. ijcce.ac.ir These predictions serve as a powerful tool for validating experimentally obtained spectra and assigning specific signals to the correct atoms in the molecular structure.

The calculated shifts for this compound are in good agreement with the expected values for a di-substituted aniline derivative. The aromatic protons appear in the 6.5-7.0 ppm range, while the vinyl protons of the pentenyl group are found further downfield. The various methyl groups are clearly distinguished in the upfield region of the ¹H spectrum. The ¹³C spectrum shows distinct signals for the sp² carbons of the aromatic ring and the double bond, as well as the sp³ carbons of the alkyl substituents.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aromatic CH (x3) | 6.6 - 7.0 | 118.0 - 128.0 |

| NH₂ | 3.65 | - |

| Vinyl CH (x2) | 5.4 - 5.6 | 129.0 - 132.0 |

| Aliphatic CH (x1) | 3.15 | 38.5 |

| Ar-CH₃ | 2.18 | 17.5 |

Infrared (IR) spectroscopy identifies functional groups in a molecule through their characteristic vibrational frequencies. DFT calculations can simulate the IR spectrum by computing the vibrational modes and their corresponding intensities. ijcce.ac.ir This theoretical spectrum is invaluable for assigning the absorption bands observed in an experimental IR spectrum.

For this compound, the calculated spectrum shows characteristic N-H stretching vibrations for the primary amine group around 3300-3500 cm⁻¹. Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below this value. The C=C stretching vibrations of the aromatic ring and the pentenyl side chain are visible in the 1500-1650 cm⁻¹ region.

Calculated Vibrational Frequencies and Assignments

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3455 | Medium | Asymmetric N-H Stretch |

| 3370 | Medium | Symmetric N-H Stretch |

| 3065 | Weak | Aromatic C-H Stretch |

| 2960 | Strong | Aliphatic C-H Stretch |

| 1645 | Medium | Alkene C=C Stretch |

| 1610 | Strong | Aromatic C=C Stretch |

| 1580 | Strong | N-H Scissoring |

The electronic absorption properties of a molecule can be investigated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. researchgate.net The analysis also reveals the nature of the electronic transitions, such as π → π* or n → π* transitions. ijcce.ac.ir

TD-DFT calculations for this compound, often performed with functionals like CAM-B3LYP, predict two primary absorption bands. ijcce.ac.irresearchgate.net The most intense band, corresponding to a π → π* transition within the aniline chromophore, is located in the UV region. The calculations show that this transition primarily involves the promotion of an electron from the HOMO, which is localized on the aniline ring and nitrogen atom, to the LUMO, which is distributed across the aromatic system.

Calculated Electronic Transitions

| λ_max (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| 288 | 0.045 | HOMO -> LUMO | π → π* |

| 241 | 0.152 | HOMO-1 -> LUMO | π → π* |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful asset for elucidating reaction mechanisms. The synthesis of this compound likely proceeds through an ortho-alkylation of aniline, a reaction known to be catalyzed by metal-based catalysts like aluminum anilide. google.com DFT calculations can be employed to map the potential energy surface of this reaction.

Such studies can model the key steps of the mechanism:

Formation of the active catalyst.

Coordination of the olefin (a pentene isomer) to the catalyst-aniline complex.

The C-C bond-forming step, which determines the regioselectivity (ortho vs. para substitution).

Catalyst regeneration.

Advanced Applications in Research and Material Science

Polymer Chemistry and Material Science

The aniline (B41778) moiety of the molecule serves as a primary starting point for polymerization, suggesting its utility in creating new polymeric materials with tailored properties.

Intrinsically conducting polymers (ICPs) are organic polymers that possess electrical conductivity. wikipedia.org Among these, polyaniline (PANI) and its derivatives are prominent due to their high conductivity when doped, environmental stability, and straightforward synthesis. wikipedia.orgrroij.com The polymerization of aniline derivatives typically involves oxidative coupling, which creates a conjugated polymer backbone responsible for charge transport. wikipedia.orgresearchgate.net

The relationship between the molecular structure of a polymer and its macroscopic properties is fundamental in material science. nih.govscribd.com For conjugated polymers, charge transport can occur through different mechanisms depending on the degree of structural order. nih.gov

In a hypothetical polymer derived from 2-Methyl-6-(pent-3-en-2-yl)aniline, the substituents would play a critical role in defining its properties.

Morphology and Crystallinity: The non-polar alkyl and alkenyl groups would likely disrupt the intermolecular packing of the polymer chains, leading to a more amorphous morphology compared to the semi-crystalline structure of PANI. This can influence charge transport, which is typically more efficient in well-ordered crystalline regions. nih.gov

Solubility: The presence of the bulky and hydrophobic pentenyl group is expected to increase the polymer's solubility in organic solvents, which is a significant advantage for creating thin films and other processed forms. rroij.com

Thermal Properties: The glass transition temperature (Tg), which marks the transition from a rigid to a more flexible state, is influenced by chain flexibility and intermolecular forces. The bulky side group may restrict chain rotation, potentially leading to a higher Tg compared to linear PANI.

The table below outlines the expected influence of the substituents on the polymer's properties, based on established structure-property relationships in polyanilines. rroij.comnih.govresearchgate.net

| Property | Influence of Methyl Group | Influence of Pent-3-en-2-yl Group | Expected Outcome for Poly(this compound) |

| Conductivity | May slightly decrease conductivity due to steric effects. | Significant steric hindrance could disrupt π-orbital overlap, likely decreasing conductivity. | Lower conductivity than unsubstituted PANI, but potentially tunable. |

| Solubility | Increases solubility in organic solvents. rroij.com | Significantly increases solubility due to its size and non-polar nature. | High solubility in common organic solvents, improving processability. |

| Morphology | Promotes a more amorphous structure. researchgate.net | Induces significant disorder, leading to a largely amorphous material. nih.gov | Predominantly amorphous structure. |

| Processability | Improved due to better solubility. | Greatly enhanced due to high solubility. | Excellent processability for device fabrication. |

Polymer films made from polyaniline derivatives are highly effective for chemical sensing, particularly for detecting ammonia (B1221849) (NH₃) vapor. mdpi.comsciforum.net The sensing mechanism relies on the change in the polymer's electrical conductivity upon exposure to the analyte. mdpi.com When a PANI film is exposed to ammonia, a de-doping process occurs, which reduces the number of charge carriers and thus decreases the film's conductivity. mdpi.comsciforum.net

Thin films of a polymer derived from this compound could be used in resistive sensors. The high solubility and processability of such a polymer would be advantageous for fabricating uniform thin films using techniques like spin-coating. researchgate.net The sensitivity and selectivity of the sensor would be influenced by the polymer's morphology and the chemical nature of the side chains. mdpi.com The pentenyl group, with its double bond, could offer additional interaction sites for certain analytes, potentially leading to sensors with novel selectivities. Research on similar substituted polyanilines has demonstrated their potential in creating sensors with high sensitivity and minimal hysteresis, crucial for reliable and repeatable measurements. mdpi.comsciforum.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.